molecular formula C15H15N3O3S B11335638 methyl 4-(7-hydroxy-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoate

methyl 4-(7-hydroxy-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoate

Cat. No.: B11335638
M. Wt: 317.4 g/mol
InChI Key: GBZZJKXJDYXUGN-UHFFFAOYSA-N
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Description

METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE is a complex organic compound featuring a pyrazolo-thiazepine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE typically involves the annulation of the pyrazole ring to the thiazepine ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 4-(3-methyl-7-oxo-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoate

InChI

InChI=1S/C15H15N3O3S/c1-8-12-13(22-7-11(19)16-14(12)18-17-8)9-3-5-10(6-4-9)15(20)21-2/h3-6,13H,7H2,1-2H3,(H2,16,17,18,19)

InChI Key

GBZZJKXJDYXUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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